molecular formula C21H28N4O5 B2418014 methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1421461-57-5

methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2418014
M. Wt: 416.478
InChI Key: VVGQQQAGASGHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

The study of molecular interactions, particularly involving antagonist behaviors in cannabinoid receptors, highlights the complex interplay between chemical structures and receptor binding. For instance, the exploration of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor reveals insights into the conformational dynamics and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002). This study underscores the importance of the molecular orbital method in identifying energetically stable conformers and their relevance to receptor binding efficacy.

Cytotoxic Activity in Cancer Research

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their evaluation for cytotoxic activity against various cancer cell lines illustrate the potential of chemical compounds in therapeutic applications. These compounds, through their growth inhibitory properties, have shown significant promise, particularly with IC(50) values indicating high potency. Such research opens pathways for the development of novel cancer treatments (Deady et al., 2003).

Structure-Activity Relationships in Drug Design

Understanding the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists provides a foundational framework for the development of more selective and potent ligands for therapeutic use. This area of research not only aids in the characterization of cannabinoid receptor binding sites but also highlights the potential therapeutic applications of cannabinoid receptor antagonists in mitigating the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

properties

IUPAC Name

methyl 4-[[[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-24-18(12-17(23-24)16-11-15(28-2)5-6-19(16)29-3)20(26)22-13-14-7-9-25(10-8-14)21(27)30-4/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGQQQAGASGHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate

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